molecular formula C11H16ClNO B11715822 Phenyl(pyrrolidin-2-YL)methanol hydrochloride

Phenyl(pyrrolidin-2-YL)methanol hydrochloride

Cat. No.: B11715822
M. Wt: 213.70 g/mol
InChI Key: CGQHPZOHYDIWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Absolute Configuration Analysis via X-ray Crystallography

X-ray diffraction (XRD) remains the gold standard for determining the absolute configuration of chiral centers in crystalline compounds. For phenyl(pyrrolidin-2-yl)methanol hydrochloride, single-crystal XRD analysis reveals a well-defined tetrahedral geometry at the pyrrolidine nitrogen and the methanol-bearing carbon. The parent compound crystallizes in an orthorhombic system with space group Pna2₁, featuring unit cell parameters a = 12.1468 Å, b = 8.4194 Å, and c = 20.9636 Å. The dihedral angle between the pyrrolidine ring and phenyl group measures 71.42°, indicative of significant steric hindrance.

Hydrogen bonding dominates the crystal packing, with O–H···N interactions forming helical chains along the c-axis. Disorder in the 2-hydroxypropyl group is observed in some derivatives, split between two conformers with occupancy ratios of 0.722:0.278. These findings align with iminium salt structures reported for analogous pyrrolidine derivatives, where E-configuration around the N=C bond predominates.

Table 1: Crystallographic Data for Phenyl(pyrrolidin-2-yl)methanol Derivatives

Parameter Value Source
Space group Pna2₁
Unit cell volume (ų) 2143.92
Dihedral angle (°) 71.42
Hydrogen bond length (Å) 1.98–2.12

Conformational Dynamics in Solution Phase

In solution, nuclear magnetic resonance (NMR) spectroscopy reveals dynamic interconversion between conformers. The $$ ^1H $$ NMR spectrum of the hydrochloride salt exhibits distinct splitting patterns for protons on the pyrrolidine ring, with coupling constants ($$ J $$) of 7.8–8.2 Hz indicating restricted rotation. Nuclear Overhauser effect (NOE) correlations between the phenyl H-2' and pyrrolidine H-3 confirm a gauche arrangement in the dominant conformer.

Density functional theory (DFT) calculations predict an energy barrier of $$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$ for pyrrolidine ring puckering, explaining the observed conformational rigidity. Solvent polarity markedly influences dynamics: in polar solvents like dimethyl sulfoxide, intramolecular hydrogen bonding between the methanol hydroxyl and pyrrolidine nitrogen stabilizes a single conformer, whereas apolar solvents permit equilibrium between multiple states.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

phenyl(pyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H

InChI Key

CGQHPZOHYDIWLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone substrate is subjected to hydrogen gas (0.1–10.0 MPa) in the presence of a chiral iridium catalyst (e.g., Ir/(R)-Segphos or Ir/(S)-Binap) at 0–100°C. Polar aprotic solvents such as tetrahydrofuran (THF) or methanol enhance catalyst activity, while alkaline additives (e.g., t-BuOK) improve proton transfer efficiency. A typical protocol involves:

  • Catalyst Preparation : IrCl₃·3H₂O is combined with the chiral ligand in a degassed solvent (e.g., dichloromethane) under nitrogen.

  • Hydrogenation : The ketone (1 eq), catalyst (0.5–2 mol%), and base (1–3 eq) are stirred under hydrogen pressure for 2–24 hours.

  • Workup : The mixture is filtered through celite, concentrated, and purified via recrystallization.

Optimization Insights

  • Ligand Effects : Bulky phosphine ligands (e.g., Xyl-Binap) increase steric hindrance, favoring >98% ee but reducing turnover frequency.

  • Pressure-Temperature Trade-off : Higher pressures (5–10 MPa) permit lower temperatures (25–40°C), minimizing racemization.

  • Solvent Impact : Methanol improves solubility of the hydrochloride precursor, yielding 85–92% isolated product.

Table 1: Asymmetric Hydrogenation Performance Metrics

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Yield (%)ee (%)
Ir/(S)-Binap505.08896
Ir/(R)-Segphos3010.09299
Ir/Xyl-Binap407.58598

Grignard Addition to Pyrrolidinone Derivatives

An alternative synthesis begins with 2-pyrrolidone, which undergoes nucleophilic addition to install the phenylmethanol moiety. This two-step sequence avoids transition-metal catalysts but requires careful protection-deprotection strategies.

Synthetic Protocol

  • Protection : 2-Pyrrolidone is treated with Boc₂O in THF to form N-Boc-pyrrolidin-2-one (89% yield).

  • Grignard Addition : Phenylmagnesium bromide (1.2 eq) is added to the protected lactam at −78°C, followed by gradual warming to room temperature. Quenching with NH₄Cl yields N-Boc-phenyl(pyrrolidin-2-yl)methanol (76% yield).

  • Deprotection : HCl in dioxane removes the Boc group, generating the free base, which is neutralized with aqueous NaOH and extracted into ethyl acetate.

Challenges and Solutions

  • Regioselectivity : Competing addition at the lactam carbonyl is suppressed by using bulky Grignard reagents (e.g., PhMgBr over MeMgBr).

  • Racemization Risk : Low-temperature conditions (−78°C to 0°C) maintain stereochemical integrity during deprotection.

Table 2: Grignard Reaction Optimization

ReagentTemperature (°C)Yield (%)Purity (HPLC)
PhMgBr−78 → 257694
PhLi−40 → 256889
PhMgCl−78 → 257191

Hydrochloride Salt Formation

Conversion of the free base to phenyl(pyrrolidin-2-yl)methanol hydrochloride is critical for enhancing stability and aqueous solubility. Two industrial-scale methods dominate:

Gas-Phase HCl Absorption

The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum (95–98% yield).

Aqueous Acid Crystallization

The free base is stirred with concentrated HCl (1.1 eq) in methanol. Solvent evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid (90–93% yield).

Table 3: Salt Formation Efficiency

MethodSolventHCl SourceYield (%)Purity (%)
Gas-Phase AbsorptionDiethyl etherHCl gas9799.5
Aqueous CrystallizationMethanolConc. HCl9298.7

Chemical Reactions Analysis

Phenyl(pyrrolidin-2-YL)methanol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Phenyl(pyrrolidin-2-YL)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Phenyl(pyrrolidin-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, altering their activity. This binding can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Backbones

Compound Name CAS Number Molecular Formula Key Structural Differences Pharmacological Notes References
(R)-((2R,5S)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol 1295539-30-8 C₂₂H₂₉N₂O·HCl 4-Aminobenzyl substitution on pyrrolidine Enhanced binding to aminergic receptors
PF-543 Hydrochloride N/A C₂₆H₃₃ClN₂O₄S Phenylsulfonylmethyl and phenoxy-methyl groups Potent sphingosine kinase-1 (SphK1) inhibitor
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride 31788-96-2 C₁₂H₁₉Cl₂N₂ Ethanamine group replaces methanol Dopamine reuptake inhibitor
(4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride 25519-78-2 C₁₂H₁₅ClFNO Piperidine ring replaces pyrrolidine; ketone group CNS activity (similar to arylcyclohexylamines)
Key Observations:
  • Substitutions on the aromatic ring (e.g., 4-aminobenzyl in ) improve receptor binding but may reduce metabolic stability.
  • Pyrrolidine vs. piperidine : Piperidine analogues (e.g., CAS 25519-78-2) exhibit altered pharmacokinetics due to increased ring size and basicity .
  • Functional group modifications: Replacing methanol with ethanamine (CAS 31788-96-2) shifts activity toward monoamine transporters .

Stereochemical Variants

Compound Name CAS Number Configuration Activity Notes References
(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride 111492-62-7 R,S Active in chiral catalysis and drug discovery
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride Discontinued S,R Discontinued due to lower efficacy in preclinical models
Key Observations:
  • Enantiomeric pairs exhibit divergent biological activities.

Functional Group Derivatives

Compound Name CAS Number Functional Group Key Properties References
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride 27594-60-1 Methyl ester Improved lipophilicity (LogP: 2.1)
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride N/A Bromopyrimidine Antiviral activity (IC₅₀: 0.8 μM vs. HIV-1)
Key Observations:
  • Esterification (e.g., CAS 27594-60-1) enhances membrane permeability but may reduce aqueous solubility .
  • Heterocyclic additions (e.g., bromopyrimidine in ) introduce antiviral properties absent in the parent compound.

Biological Activity

Phenyl(pyrrolidin-2-YL)methanol hydrochloride, also known as (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride, is a chiral compound with significant biological activity. Its unique structural features contribute to its potential applications in medicinal chemistry and pharmacology. This article provides an overview of the biological activities associated with this compound, highlighting its enzyme inhibition capabilities, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClNO
  • Molecular Weight : 213.71 g/mol
  • IUPAC Name : (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride

The compound's structure consists of a phenyl group attached to a pyrrolidine ring and a hydroxymethyl group, which significantly influences its pharmacological properties.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it has been observed to interact with enzyme mechanisms related to protein-ligand interactions, making it a valuable tool in biochemical research.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Case Study 1: Antioxidant Activity Evaluation

A study investigated the antioxidant properties of this compound by assessing its ability to scavenge free radicals. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent for conditions associated with oxidative damage.

Parameter Control This compound
DPPH Scavenging (%)1572
ABTS Scavenging (%)2085
IC50 (µM)N/A25

Case Study 2: Antihypertensive Effects

In vivo studies demonstrated the antihypertensive effects of the compound in rat models. The administration of this compound resulted in significant reductions in blood pressure compared to control groups.

Group Systolic Blood Pressure (mmHg) Diastolic Blood Pressure (mmHg)
Control140 ± 590 ± 3
Treatment (10 mg/kg)120 ± 480 ± 2
Treatment (20 mg/kg)110 ± 375 ± 3

Q & A

Q. What are the critical parameters for optimizing the synthesis of Phenyl(pyrrolidin-2-yl)methanol hydrochloride?

Successful synthesis requires precise control of reaction conditions:

  • Temperature : Maintain 0–5°C during amine hydrochloride formation to prevent racemization .
  • pH : Adjust to 8–9 during nucleophilic substitution to stabilize intermediates .
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity, monitored by HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm stereochemistry, e.g., δ 4.25 ppm (methanol OH) and δ 3.45 ppm (pyrrolidine CH) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 213.71) validates molecular weight .
  • X-ray Crystallography : SHELX refinement (CCDC entry 2345678) resolves absolute configuration .

Q. How can common synthetic impurities be identified and mitigated?

  • Impurity Profiling : Use HPLC-MS to detect byproducts like N-benzylated pyrrolidine (retention time 12.3 min, m/z 245.2) .
  • Mitigation : Introduce scavenger resins (e.g., trisamine) during workup to trap unreacted intermediates .

Advanced Research Questions

Q. What strategies resolve discrepancies in chiral center assignments for this compound?

  • Crystallographic Validation : SHELXL refinement (R-factor < 0.05) confirms (R)-phenyl and (S)-pyrrolidine configurations .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to distinguish enantiomers .

Q. How do structural modifications in the phenyl or pyrrolidine rings alter pharmacological activity?

  • Fluorine Substitution : Analog [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride shows 3× higher dopamine receptor affinity due to enhanced lipophilicity (logP 1.8 vs. 1.2 for parent compound) .
  • Pyrrolidine Methylation : 2-Methyl derivatives exhibit reduced metabolic clearance (t₁/₂ increased from 2.1 to 4.7 hr in hepatic microsomes) .

Q. What computational methods predict the stereoelectronic effects of substituents on biological interactions?

  • Docking Studies : AutoDock Vina models ligand-receptor binding (e.g., ΔG = -9.2 kcal/mol for σ₁ receptor) .
  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations reveal fluorine’s electron-withdrawing effect reduces HOMO energy (-6.8 eV vs. -6.3 eV for non-fluorinated analogs) .

Q. How can researchers investigate the compound’s interaction with biological targets methodically?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for serotonin transporter) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15.2 kcal/mol) during protein-ligand complexation .

Methodological Tables

Q. Table 1. Comparative Pharmacokinetic Properties of Structural Analogs

CompoundlogPMetabolic t₁/₂ (hr)Dopamine Receptor IC₅₀ (nM)
Parent Compound1.22.1450
2-Fluorophenyl Analog 1.83.9150
4-Methylpyrrolidine Analog 1.54.7320

Q. Table 2. Key Crystallographic Data (SHELX Refinement)

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell (Å)a=8.21, b=10.34, c=12.56
R-factor0.043
Flack Parameter0.02(1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.